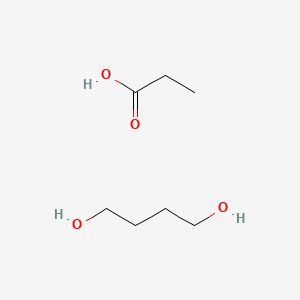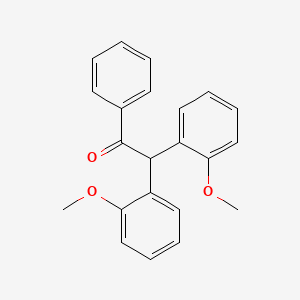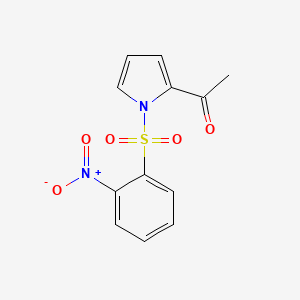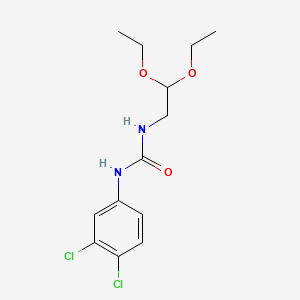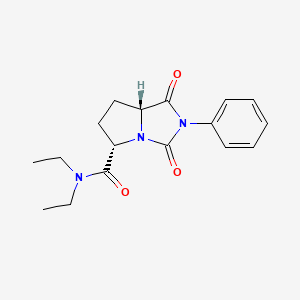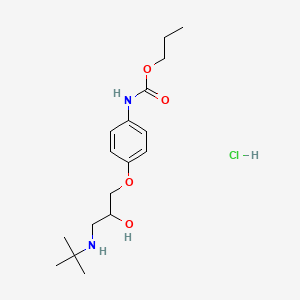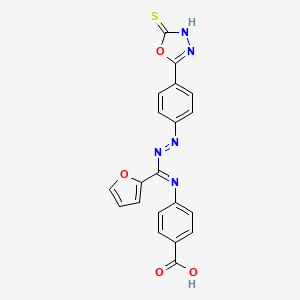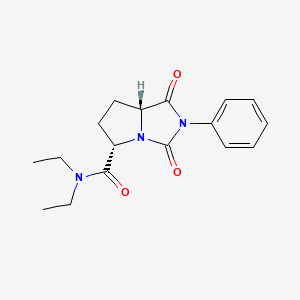
1,3-Propanediol, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, dicarbamate is a chemical compound that belongs to the class of carbamates It is known for its applications in various fields, including pharmaceuticals, where it is used as an intermediate in the synthesis of other compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, dicarbamate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically carried out in the presence of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, or glucose as feedstocks . These feedstocks undergo various chemical processes, including hydration, hydrogenation, and carbonylation, to produce 1,3-propanediol, which is then converted to the dicarbamate.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
1,3-Propanediol, dicarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1,3-propanediol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance inhibitory neurotransmission through modulation of the GABAA receptor . Additionally, it can interact with voltage-gated ion channels, such as Na+ channels, to exert its effects .
Comparación Con Compuestos Similares
1,3-Propanediol, dicarbamate can be compared with other similar compounds, such as:
Meprobamate: A known muscle relaxant and anxiolytic agent.
Felbamate: An anticonvulsant that is effective against seizures.
Cenobamate: A newer antiseizure drug with a unique mechanism of action.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential for use in pharmaceuticals, industry, and scientific research make it a compound of great interest. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.
Propiedades
Número CAS |
91144-51-3 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
Clave InChI |
OFHQHVCVSKOCCH-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
